molecular formula C25H23FN4O B10920574 [1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone

[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone

Cat. No.: B10920574
M. Wt: 414.5 g/mol
InChI Key: SDZUPZHXJHVUNZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a phenylpiperidine moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the pyrazolo[3,4-b]pyridine core : This can be achieved by cyclization reactions involving hydrazines and pyridine derivatives under acidic or basic conditions.
  • Introduction of the fluorophenyl group : This step often involves the use of fluorobenzene derivatives and coupling reactions such as Suzuki or Heck coupling.
  • Attachment of the phenylpiperidine moiety : This can be done through nucleophilic substitution reactions or reductive amination.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
  • Reduction : Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
  • Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
  • Reduction : Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
  • Substitution : Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
  • Oxidation : Carboxylic acids, aldehydes.
  • Reduction : Alcohols.
  • Substitution : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its activity against various diseases, including cancer, inflammation, and neurological disorders.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23FN4O

Molecular Weight

414.5 g/mol

IUPAC Name

[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]-(2-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C25H23FN4O/c1-17-15-19(20-16-27-30(24(20)28-17)23-13-6-5-11-21(23)26)25(31)29-14-8-7-12-22(29)18-9-3-2-4-10-18/h2-6,9-11,13,15-16,22H,7-8,12,14H2,1H3

InChI Key

SDZUPZHXJHVUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)N4CCCCC4C5=CC=CC=C5

Origin of Product

United States

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